molecular formula C17H23BClNO4 B1426607 (2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(morpholino)methanone CAS No. 1092563-48-8

(2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(morpholino)methanone

Cat. No.: B1426607
CAS No.: 1092563-48-8
M. Wt: 351.6 g/mol
InChI Key: MKHFRXPMAZUUCQ-UHFFFAOYSA-N
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Description

(2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(morpholino)methanone is a useful research compound. Its molecular formula is C17H23BClNO4 and its molecular weight is 351.6 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It’s known that boronic acid derivatives, such as this compound, are often used in suzuki-miyaura cross-coupling reactions . These reactions are widely used in organic synthesis, including the synthesis of pharmaceuticals .

Mode of Action

The compound, being a boronic acid derivative, is likely to participate in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid derivative (the compound ) acts as a nucleophile, transferring an organic group from boron to palladium . This forms a new carbon-carbon bond, allowing the synthesis of a wide variety of organic compounds .

Biochemical Pathways

The suzuki-miyaura cross-coupling reactions in which this compound participates can lead to the synthesis of various organic compounds . These compounds could potentially affect numerous biochemical pathways, depending on their structure and properties.

Pharmacokinetics

It’s important to note that the pharmacokinetics of boronic acid derivatives can be influenced by factors such as their susceptibility to hydrolysis . This could potentially affect their bioavailability and stability.

Result of Action

The molecular and cellular effects of this compound’s action would largely depend on the specific organic compounds synthesized through the Suzuki-Miyaura cross-coupling reactions . These effects could range widely, given the broad applicability of these reactions in organic synthesis.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the rate of hydrolysis of boronic pinacol esters, a group to which this compound belongs, is known to be influenced by pH, with the reaction rate accelerating at physiological pH . This could potentially affect the compound’s stability and efficacy in biological systems.

Properties

IUPAC Name

[2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BClNO4/c1-16(2)17(3,4)24-18(23-16)12-5-6-13(14(19)11-12)15(21)20-7-9-22-10-8-20/h5-6,11H,7-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKHFRXPMAZUUCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)N3CCOCC3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30718242
Record name [2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl](morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092563-48-8
Record name [2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl](morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(morpholino)methanone
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(2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(morpholino)methanone
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(2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(morpholino)methanone
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(2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(morpholino)methanone
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(2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(morpholino)methanone
Reactant of Route 6
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(2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(morpholino)methanone

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